molecular formula C13H16O2 B13046771 1-(3-(Benzyloxy)cyclobutyl)ethanone

1-(3-(Benzyloxy)cyclobutyl)ethanone

Cat. No.: B13046771
M. Wt: 204.26 g/mol
InChI Key: LZLNZCGXKPDUDP-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)cyclobutyl)ethanone (CAS: 1785508-81-7) is a cyclobutane-derived ketone featuring a benzyloxy substituent at the 3-position of the cyclobutyl ring and an acetyl group at the adjacent carbon. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound’s structure combines the strained four-membered cyclobutane ring with a benzyl ether moiety, which may confer unique reactivity and physicochemical properties. Key spectral characterization methods, such as FTIR and mass spectrometry, are typically employed for structural confirmation .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(3-phenylmethoxycyclobutyl)ethanone

InChI

InChI=1S/C13H16O2/c1-10(14)12-7-13(8-12)15-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3

InChI Key

LZLNZCGXKPDUDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)cyclobutyl)ethanone typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)cyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclobutyl derivatives.

Scientific Research Applications

1-(3-(Benzyloxy)cyclobutyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)cyclobutyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-(Benzyloxy)cyclobutyl)ethanone with structurally related acetophenone and cycloalkanone derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) CAS Number
This compound C₁₁H₁₂O₂ Cyclobutane ring with benzyloxy and acetyl 176.21 1785508-81-7
3-Benzyloxy acetophenone C₁₅H₁₄O₂ Benzene ring with benzyloxy and acetyl 226.27 34068-01-4
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone C₁₆H₁₆O₃ Benzene ring with benzyloxy, methoxy, and acetyl 256.26 1700-37-4
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone C₁₆H₁₅NO₃ Benzene ring with Schiff base, methoxy, and acetyl 269.30 Not provided

Key Observations:

  • Substituent Effects : Methoxy or hydroxyl groups in analogs (e.g., 1700-37-4) enhance polarity and hydrogen-bonding capacity, whereas the benzyloxy group in the cyclobutyl derivative may prioritize lipophilicity .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C/mmHg) Solubility (Predicted)
This compound Not reported Not reported Moderate lipophilicity
3-Benzyloxy acetophenone 29–30 154/0.3 Low water solubility
1-(3-(Benzylideneamino)phenyl)ethanone derivatives Varies (e.g., 8 μg/mL ED₅₀ for antifungal activity) Not reported Depends on substituents

Key Observations:

  • Thermal Stability: Aromatic analogs like 3-Benzyloxy acetophenone exhibit defined melting points due to crystalline packing, while cyclobutane derivatives may have lower thermal stability due to ring strain .
  • Biological Activity : Schiff base derivatives (e.g., VIa in ) demonstrate potent antifungal activity (ED₅₀ = 8 μg/mL against Fusarium oxysporum), suggesting that substitutions on the phenyl ring enhance bioactivity. The cyclobutyl compound’s biological profile remains unexplored.

Stability and Reactivity

  • Cyclobutane Ring Strain : The four-membered ring increases susceptibility to ring-opening reactions or thermal decomposition compared to benzene-containing analogs .
  • Benzyloxy Group : Common across all compounds, this group contributes to steric bulk and may slow hydrolysis compared to smaller alkoxy substituents.

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